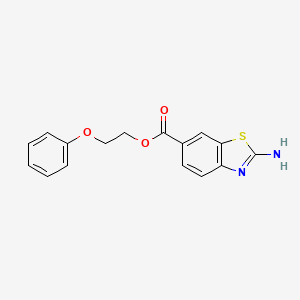
Hydroxy(2,3,4-trichlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(2,3,4-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl3O3 It is characterized by the presence of a hydroxy group, three chlorine atoms, and an acetic acid moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be synthesized through several methods. One common approach involves the chlorination of hydroxyphenylacetic acid under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions on the phenyl ring. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(2,3,4-trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxy group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenylacetic acid derivatives, while reduction can produce dechlorinated or hydroxy-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxy(2,3,4-trichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of hydroxy(2,3,4-trichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be compared with other similar compounds, such as:
3-Chloro-4-hydroxyphenylacetic acid: This compound has a similar structure but with fewer chlorine atoms, leading to different chemical and biological properties.
2-(4-Hydroxy-3-nitrophenyl)acetic acid: This compound contains a nitro group instead of chlorine atoms, resulting in distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
106705-49-1 |
|---|---|
Molekularformel |
C8H5Cl3O3 |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2-hydroxy-2-(2,3,4-trichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI-Schlüssel |
GZKWWIIDHWLQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
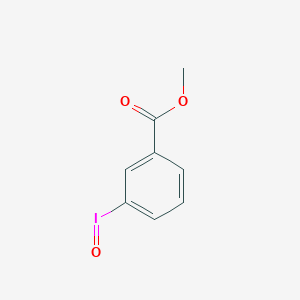
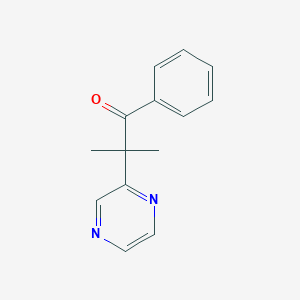
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
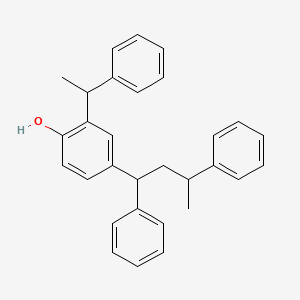
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
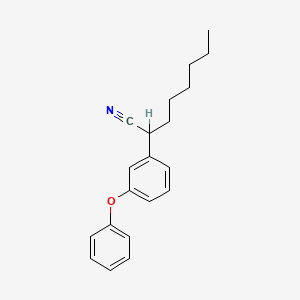
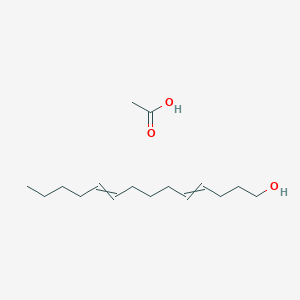
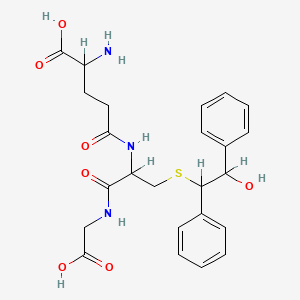
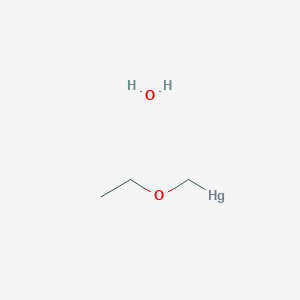
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
